2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrido[1,2-a]benzimidazole core. Let’s break down its structure:
- The pyrido[1,2-a]benzimidazole moiety consists of a benzimidazole ring fused to a pyridine ring.
- The cyanoethyl group (CNCH₂CH₂) is attached at position 2.
- The piperazine ring (N(CH₂CH₂)₂) is substituted at position 1 with a hydroxyethyl group (HOCH₂CH₂).
- The methyl group (CH₃) is present at position 3.
- Finally, the carbonitrile group (CN) is attached at position 4.
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
Targets: It may interact with specific receptors, enzymes, or cellular components.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its fused pyrido[1,2-a]benzimidazole core sets it apart.
Similar Compounds: Other pyrido[1,2-a]benzimidazole derivatives, such as and .
Remember that this compound’s potential applications and mechanisms warrant ongoing investigation
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H24N6O/c1-16-17(5-4-8-23)22(27-11-9-26(10-12-27)13-14-29)28-20-7-3-2-6-19(20)25-21(28)18(16)15-24/h2-3,6-7,29H,4-5,9-14H2,1H3 |
InChI Key |
IGCGFITVBBKHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCN(CC4)CCO)C#N |
Origin of Product |
United States |
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